Cas no 2034486-03-6 (N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide)

N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide is a synthetic organic compound featuring a unique structural combination of a thiane ring with a methoxy substituent and a phenylbutanamide moiety. Its distinct molecular architecture suggests potential utility in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The presence of the methoxythianyl group may enhance solubility and metabolic stability, while the phenylbutanamide backbone offers opportunities for structural derivatization. This compound could serve as a valuable intermediate in medicinal chemistry, enabling the exploration of novel pharmacophores. Further studies are required to fully characterize its physicochemical properties and biological activity.
N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide structure
2034486-03-6 structure
Product Name:N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide
CAS No:2034486-03-6
MF:C17H25NO2S
MW:307.450903654099
CID:5553689
PubChem ID:91816752
Update Time:2025-05-20

N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide
    • AKOS025322700
    • F6507-8857
    • N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-phenylbutanamide
    • 2034486-03-6
    • Inchi: 1S/C17H25NO2S/c1-3-15(14-7-5-4-6-8-14)16(19)18-13-17(20-2)9-11-21-12-10-17/h4-8,15H,3,9-13H2,1-2H3,(H,18,19)
    • InChI Key: CXHOLVBIECDAED-UHFFFAOYSA-N
    • SMILES: S1CCC(CNC(C(C2C=CC=CC=2)CC)=O)(CC1)OC

Computed Properties

  • Exact Mass: 307.16060021g/mol
  • Monoisotopic Mass: 307.16060021g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 63.6Ų

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Additional information on N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide

N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide: A Comprehensive Overview of CAS No. 2034486-03-6

N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide, with the CAS number 2034486-03-6, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thioethers and amides, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the methoxythian ring and the phenylbutanamide moiety, contribute to its distinct chemical properties and biological activities.

The synthesis of N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide involves a series of well-defined chemical reactions, including the formation of the thioether linkage and the amide bond. Recent advancements in synthetic methodologies have enabled the efficient and scalable production of this compound, making it more accessible for further research and development. The synthetic route typically involves the reaction of a suitable thiol with an alkylating agent to form the thioether, followed by the coupling of the resulting thioether with an appropriate carboxylic acid or acid chloride to form the amide.

In terms of its physicochemical properties, N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide exhibits a molecular weight of approximately 271.38 g/mol. It is generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which facilitates its use in various biochemical assays and in vitro studies. The compound's stability under different conditions, including temperature and pH, has been extensively studied to ensure its reliability in experimental settings.

The biological activities of N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide have been a focus of recent research efforts. Studies have shown that this compound possesses potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the inflammatory response.

Beyond its anti-inflammatory effects, N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide has also demonstrated potential as an anticancer agent. Preclinical studies have reported that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The anticancer activity is thought to be mediated through multiple mechanisms, including the modulation of cell cycle progression, inhibition of angiogenesis, and induction of oxidative stress.

The pharmacokinetic profile of N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide has been evaluated in both in vitro and in vivo models. In vitro studies using human liver microsomes have shown that the compound is metabolically stable, with minimal degradation over extended periods. In vivo studies in animal models have demonstrated favorable pharmacokinetic parameters, including good oral bioavailability and a long half-life, which are essential for its potential use as a therapeutic agent.

To further explore its therapeutic potential, clinical trials are currently underway to assess the safety and efficacy of N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide in human subjects. Early-phase clinical trials have shown promising results, with no significant adverse effects observed at therapeutic doses. These findings have paved the way for more advanced clinical trials to evaluate its effectiveness in treating specific diseases.

In conclusion, N-[(4-methoxythian-4-yl)methyl]-2-phenylbutanamide (CAS No. 2034486-03-6) represents a promising compound with a wide range of potential applications in medicine. Its unique chemical structure, favorable physicochemical properties, and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for addressing unmet medical needs in various disease areas.

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